4-Biphenylacetonitrile
Description
Contextual Significance in Contemporary Organic Chemistry
4-Biphenylacetonitrile, a member of the nitrile family, is an organic compound featuring a nitrile group attached to a biphenyl (B1667301) structure. smolecule.com This structural arrangement, with the chemical formula C₁₄H₁₁N, gives the compound a unique stability and reactivity compared to simpler nitriles. smolecule.comnih.gov It typically appears as a white crystalline powder and is soluble in organic solvents like ethanol (B145695) and ether, though it has low solubility in water. smolecule.com
The significance of this compound in modern organic chemistry stems from its role as a versatile building block. researchgate.netcymitquimica.com Its derivatives are valuable intermediates in various organic synthesis processes. smolecule.com The presence of the biphenyl moiety and the reactive nitrile group allows it to participate in a range of chemical reactions. smolecule.comcymitquimica.com For instance, it undergoes condensation reactions, such as with ethyl phenyl propiolate to form biphenyl derivatives of acetylenic β-ketocyanide. chemicalbook.comamerigoscientific.com It can also be used in reactions to study the adsorption orientation of biphenyl derivatives on gold colloidal surfaces. chemicalbook.com
In the realm of materials science and electrochemistry, this compound and related compounds are investigated for their properties in creating functional materials. researchgate.netresearchgate.net Due to its good conductivity and environmentally friendly characteristics, acetonitrile (B52724), and by extension its derivatives, are utilized in electrochemical conversions to produce nitrogen-containing compounds. smolecule.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N | nih.gov |
| Molecular Weight | 193.24 g/mol | nih.govamerigoscientific.com |
| Appearance | White crystalline powder | smolecule.comchemicalbook.com |
| Melting Point | 88-92 °C | chemicalbook.com |
| Boiling Point | 146-150°C at 0.03 mmHg | chemicalbook.com |
| CAS Number | 31603-77-7 | nih.govchemicalbook.com |
| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water. | smolecule.comcymitquimica.com |
This interactive table provides a summary of the key physicochemical properties of this compound.
Evolution of Research Trajectories for Arylacetonitrile Compounds
Arylacetonitriles, the class of compounds to which this compound belongs, are recognized as highly versatile intermediates in organic synthesis, particularly within medicinal chemistry. researchgate.net They serve as foundational skeletons for constructing a wide array of heterocyclic scaffolds, which are prevalent in biologically active molecules. researchgate.net The research trajectory for these compounds has evolved from their initial use in fundamental reactions to the development of sophisticated and highly selective synthetic methodologies.
Historically, the synthesis of arylacetonitrile derivatives often involved classical methods such as the reaction of reactive benzyl (B1604629) halides with alkali cyanides. orgsyn.org However, these methods could be limited by side reactions, such as hydrolysis. orgsyn.org Modern research has focused on developing more efficient and selective catalytic systems to overcome these limitations and to enable novel transformations.
Recent advancements highlight the evolution toward more precise and powerful synthetic tools:
Palladium-Catalyzed Alkenylation: An efficient method for synthesizing aryl acrylonitriles, an important subclass in the pharmaceutical industry, has been developed using a Palladium/NIXANTPHOS-based catalyst system. This approach allows for the creation of a variety of substituted and functionalized aryl acrylonitriles with high yields. researchgate.net
Ruthenium-Catalyzed Alkylation: A novel approach utilizes a ruthenium catalyst for the para-selective alkylation of protected anilines to construct α-arylacetonitrile skeletons. This method introduces an effective alkylating reagent, ethyl 2-bromo-2-cyanopropanoate, expanding the toolkit for creating complex arylacetonitriles. nih.gov
Reductive Functionalization with CO₂: A highly selective monomethylation of 2-arylacetonitriles has been achieved using carbon dioxide (CO₂) and a trimethylamine-borane system. This represents a significant advance in the reductive functionalization of CO₂ to form valuable 2-arylpropionitriles. acs.org
Structure
2D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
| Record name | 4-Cyanomethylbiphenyl | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-77-7 | |
| Record name | NSC 114981 | |
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| Record name | 4-Biphenylacetonitrile | |
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| Record name | 4-Cyanomethylbiphenyl | |
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| Record name | 4-Biphenylacetonitrile | |
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Synthetic Methodologies and Mechanistic Investigations of 4 Biphenylacetonitrile and Its Derivatives
Established Synthetic Pathways for 4-Biphenylacetonitrile
Conventional Chemical Synthesis Approaches
The synthesis of this compound is well-established through several conventional chemical routes, primarily involving cyanation of a biphenyl (B1667301) precursor. A common and effective method is the reaction of 4-(chloromethyl)biphenyl (B161239) with sodium cyanide. chemicalbook.com This nucleophilic substitution reaction provides a direct pathway to the desired acetonitrile (B52724) derivative.
Another prevalent strategy involves the Suzuki cross-coupling reaction to first construct the biphenyl framework, followed by introduction of the cyanomethyl group. For instance, 4-bromobiphenyl (B57062) can be coupled with a suitable boronic acid to form the biphenyl structure. orgsyn.orgorgsyn.orgsigmaaldrich.com Alternatively, 4-biphenylboronic acid can be used as a starting material in coupling reactions. chemdad.comchemicalbook.com Following the formation of the biphenyl core, a common precursor is 4-biphenylcarboxaldehyde. orgsyn.orgchemicalbook.com This aldehyde can be converted to this compound through various multi-step sequences, which may include conversion to a benzyl (B1604629) halide followed by cyanation.
Phase transfer catalysis has also been employed for the synthesis of this compound, offering an efficient method by reacting diphenylbromomethane with sodium cyanide in an aqueous medium. smolecule.com Additionally, the dehydration of diphenylacetamide using a dehydrating agent like phosphorus oxychloride represents another synthetic route. smolecule.com
A summary of common starting materials for the conventional synthesis of this compound is presented below:
| Starting Material | Reagent(s) | Key Transformation |
| 4-(Chloromethyl)biphenyl | Sodium Cyanide | Nucleophilic Substitution |
| 4-Bromobenzaldehyde | Phenylboronic Acid, Palladium catalyst | Suzuki Coupling, then further steps |
| 4-Biphenylcarboxaldehyde | Various | Conversion to nitrile |
| 4-Bromobiphenyl | Various | Cyanation or coupling strategies |
| Diphenylbromomethane | Sodium Cyanide, Phase Transfer Catalyst | Nucleophilic Substitution |
| Diphenylacetamide | Phosphorus Oxychloride | Dehydration |
Electrochemical Synthesis Methodologies
Electrochemical methods offer a greener and more sustainable alternative to conventional synthesis, utilizing electricity to drive chemical transformations. beilstein-journals.orgnih.govrsc.org These methods can often be performed under milder conditions and avoid the use of stoichiometric, and sometimes toxic, reagents. nih.govrsc.org
While specific, detailed protocols for the direct electrochemical synthesis of this compound are not extensively documented in the provided results, the principles of electrochemical synthesis are well-established for related transformations. chemrxiv.orgresearchgate.netosti.gov For instance, electrochemical pinacol (B44631) coupling of carbonyl compounds is a known method for forming C-C bonds and producing vic-1,2-diols. beilstein-journals.org This suggests the potential for developing an electrochemical reductive coupling method starting from a suitable biphenyl precursor.
Electroreductive cross-electrophile coupling (eXEC) reactions are an emerging area in organic synthesis, allowing for the formation of C-C bonds by coupling two different electrophiles. nih.gov This strategy could potentially be applied to the synthesis of this compound by coupling a biphenyl electrophile with an acetonitrile-containing electrophile under reductive electrochemical conditions. The versatility of electrochemical methods in forming various bonds, including C-N and C-S bonds, further underscores their potential applicability in synthesizing derivatives of this compound. beilstein-journals.org
Advanced Synthetic Strategies Utilizing this compound as a Key Precursor
Condensation Reactions with Carbonyl Compounds
This compound serves as a valuable precursor in condensation reactions, particularly with carbonyl compounds, due to the presence of an active methylene (B1212753) group (the CH2 group adjacent to the nitrile). vanderbilt.edu This reactivity is central to the Knoevenagel condensation, a modification of the aldol (B89426) condensation. sigmaaldrich.comwikipedia.orgsciensage.infoorganicchemistrydata.org In this reaction, the active methylene group of this compound acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.commagritek.com The initial adduct often undergoes spontaneous dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.comlibretexts.org
A notable application of this reactivity is the condensation of this compound with ethyl phenyl propiolate, which yields biphenyl derivatives of acetylenic β-ketocyanide. chemicalbook.com These types of condensation reactions are fundamental in organic synthesis for constructing complex molecules and are employed in the synthesis of various fine chemicals and pharmaceutical intermediates. sciensage.info The reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions, with research exploring methods like microwave irradiation and solvent-free conditions to improve efficiency and sustainability. sigmaaldrich.comrsc.org
The general scheme for a Knoevenagel condensation involving this compound is as follows:
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst (Typical) | Product Type |
| This compound | Aldehyde (e.g., Benzaldehyde) | Weakly basic amine (e.g., Piperidine) | α,β-Unsaturated nitrile |
| This compound | Ketone | Weakly basic amine | α,β-Unsaturated nitrile |
| This compound | Ethyl Phenyl Propiolate | Base | Biphenyl derivative of acetylenic β-ketocyanide |
Derivatization via Tetrazole Formation
The nitrile group of this compound is a key functional handle for derivatization, most notably through its conversion to a tetrazole ring. This transformation is significant in medicinal chemistry, as the biphenyl tetrazole moiety is a crucial component in the "sartan" family of drugs, which are angiotensin II receptor blockers. researchgate.netnih.gov
The synthesis of the tetrazole ring from the nitrile is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide. organic-chemistry.org This reaction is often catalyzed by an ammonium (B1175870) salt, like ammonium chloride, and may require elevated temperatures and pressures. researchgate.net The resulting product is a 5-substituted-1H-tetrazole. For example, 4'-methyl-2-cyanobiphenyl can be converted to the corresponding tetrazole with a high yield. researchgate.net
Further functionalization often involves protecting the tetrazole ring, for instance, with a trityl group, to allow for subsequent reactions on other parts of the molecule. researchgate.net The versatility of this reaction allows for the creation of a diverse library of biphenyl tetrazole derivatives for various research and pharmaceutical applications. nih.gov
| Starting Material | Key Reagent | Key Transformation | Product |
| This compound | Sodium Azide, Ammonium Chloride | [3+2] Cycloaddition | 2-(Biphenyl-4-yl)-2-(1H-tetrazol-5-yl)acetonitrile |
| 4'-Methyl-2-cyanobiphenyl | Sodium Azide, Ammonium Chloride | [3+2] Cycloaddition | 5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazole |
Functionalization and Modification Protocols for Building Blocks
This compound is a versatile building block in organic synthesis, allowing for a wide range of functionalization and modification protocols. researchgate.net These modifications can target the nitrile group, the active methylene group, or the biphenyl ring system.
The nitrile group can be hydrolyzed, typically under alkaline conditions, to form 4-biphenylacetic acid. google.com It can also be reduced to form the corresponding primary amine. The active methylene group, as discussed in the context of condensation reactions, can be alkylated or involved in other C-C bond-forming reactions. google.com
Furthermore, the biphenyl ring system itself can be functionalized. For example, bromination of a related biphenyl tetrazole intermediate at the methyl group of the 4'-position using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azo-isobutyronitrile (AIBN) has been demonstrated. researchgate.net This introduces a reactive bromomethyl group, which can be further modified.
These functionalization strategies allow for the synthesis of a diverse array of derivatives with potential applications in materials science and medicinal chemistry. For instance, derivatives of this compound have been used in the synthesis of pyrido[2,3-d]pyrimidines, which have been investigated as potential anticancer agents. rsc.org The compound has also been incorporated into fluorophores with aggregation-induced emission (AIE) properties. researchgate.net
| Functionalization Target | Reagent(s)/Conditions | Resulting Functional Group/Modification |
| Nitrile Group | Alkaline Hydrolysis | Carboxylic Acid |
| Active Methylene Group | Base, Alkyl Halide | Alkylation |
| Biphenyl Ring System | NBS, AIBN (on a methyl-substituted biphenyl) | Bromination of the methyl group |
Elucidation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics is fundamental to understanding and optimizing the synthesis of this compound and its subsequent transformation into more complex derivatives. This section delves into the mechanistic pathways of its formation, the intricacies of its reactions to form complex derivatives, and the kinetic studies that quantify the rates of these chemical changes.
Mechanistic Pathways of this compound Formation Reactions
The synthesis of this compound is most prominently achieved through the palladium-catalyzed cyanation of 4-halobiphenyls. This method is favored for its efficiency and tolerance of various functional groups. rsc.orgnih.gov The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving a palladium complex. researchgate.net
The key steps in the palladium-catalyzed cyanation of a 4-halobiphenyl are:
Oxidative Addition : A low-valent palladium(0) complex reacts with the 4-halobiphenyl (e.g., 4-bromobiphenyl), breaking the carbon-halogen bond and inserting the palladium to form a palladium(II) intermediate. researchgate.net
Halide/Cyanide Exchange : The halide on the palladium complex is exchanged for a cyanide group from a cyanide source, such as potassium cyanide or zinc cyanide. This step is sometimes referred to as transmetalation, particularly when using zinc cyanide. researchgate.net
Reductive Elimination : The 4-biphenyl group and the cyanide group are eliminated from the palladium complex, forming the C-C bond of this compound. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. researchgate.net
A significant challenge in this reaction is the potential for the catalyst to be deactivated by excess cyanide ions, which can poison the palladium intermediates. nih.govresearchgate.net To mitigate this, strategies such as the slow addition of the cyanide source or the use of less soluble cyanide salts like zinc cyanide are often employed. nih.gov
Alternative, more traditional methods for synthesizing aryl nitriles include the Rosenmund-von Braun reaction, which typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. nih.govtandfonline.com
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond of 4-halobiphenyl. | Aryl-Pd(II)-Halide complex |
| 2. Cyanide Exchange | The halide ligand on the Pd(II) complex is replaced by a cyanide ligand. | Aryl-Pd(II)-CN complex |
| 3. Reductive Elimination | This compound is formed, and the Pd(0) catalyst is regenerated. | Pd(0) complex |
Reaction Mechanisms in Complex Derivative Synthesis
This compound serves as a valuable building block in organic synthesis, enabling the construction of more elaborate molecular architectures. The reactivity of the methylene group adjacent to the nitrile function is central to many of these transformations.
One common reaction is the Knoevenagel condensation . In a documented example, this compound is used to synthesize a tetraphenylethylene (B103901) (TPE) derivative, TPE-BPAN. mdpi.com The mechanism involves the deprotonation of the α-carbon (the CH₂ group) of this compound by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde (a TPE-CHO derivative in this case). The resulting intermediate subsequently undergoes dehydration to yield the final condensed product with a new carbon-carbon double bond. mdpi.com
Another significant transformation is the condensation with other electrophiles . For instance, this compound reacts with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide. sigmaaldrich.com It can also undergo condensation with compounds like 2-ethoxyethanol (B86334) in the presence of a strong base such as sodium hydride to form derivatives like pyridopyrimidin-7-imines. nih.gov These reactions hinge on the nucleophilicity of the carbanion generated from this compound.
The Ritter reaction provides a pathway to synthesize amides. While not directly starting from this compound, the general mechanism involves the acid-catalyzed addition of a nitrile to a carbocation. organic-chemistry.org This suggests that under appropriate conditions, the nitrile group of this compound or its derivatives could act as a nucleophile in reactions with stable carbocations, followed by hydrolysis to produce the corresponding N-substituted amides. organic-chemistry.org
| Reaction Type | Reactant with this compound | Resulting Derivative Class | Core Mechanism |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde (e.g., TPE-CHO) | Substituted Alkenes (e.g., Fluorophores) | Base-catalyzed nucleophilic addition of the α-carbanion followed by dehydration. mdpi.com |
| Condensation | Ethyl phenyl propiolate | Acetylenic β-Ketocyanides | Nucleophilic addition of the α-carbanion to an activated alkyne. sigmaaldrich.com |
| Condensation/Cyclization | 2-Ethoxyethanol | Pyridopyrimidin-7-imines | Base-mediated nucleophilic addition followed by intramolecular cyclization. nih.gov |
Kinetic Studies of Relevant Chemical Transformations
Kinetic studies provide quantitative insight into reaction rates, helping to elucidate mechanisms and optimize reaction conditions. libretexts.orgupi.edu While comprehensive kinetic data specifically for reactions involving this compound are not extensively published, the kinetics of its formation and subsequent reactions can be understood through studies of analogous systems and general principles.
The rate of a chemical reaction is described by its rate law, which relates the reaction rate to the concentration of reactants and rate constants. libretexts.org For the palladium-catalyzed formation of this compound, the kinetics are complex, depending on the concentrations of the 4-halobiphenyl, the cyanide source, and the catalyst, as well as temperature and solvent.
A study on the palladium-catalyzed cyanation of 4-bromobiphenyl (a direct precursor to 4-cyanobiphenyl) provides a relevant kinetic data point. The reaction was found to be relatively slow at 25 °C, achieving 55% conversion after 12 hours. nih.gov This indicates that while the transformation is effective, it is not instantaneous at room temperature. The rate of such cross-coupling reactions is highly sensitive to several factors:
Catalyst System : The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand can dramatically alter the rate and efficiency of each step in the catalytic cycle. researchgate.net
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it may also promote side reactions. researchgate.net
For the synthesis of complex derivatives, the kinetics are similarly dependent on reaction conditions. In base-catalyzed condensations, the rate will depend on the concentration of the base, the substrate (this compound), and the electrophile. The initial deprotonation step to form the nucleophilic carbanion is often a key rate-determining factor.
| Transformation | Relevant Kinetic Information | Key Influencing Factors |
|---|---|---|
| Pd-catalyzed Cyanation of 4-Bromobiphenyl | Relatively slow at 25 °C (55% conversion in 12 h). nih.gov | Catalyst/ligand choice, base strength, temperature, cyanide source. researchgate.netnih.gov |
| Knoevenagel Condensation | Rate depends on the efficiency of α-carbanion formation. | Base strength, substrate concentrations, solvent, temperature. |
Role of 4 Biphenylacetonitrile As a Building Block in Complex Molecular Architectures
Application in the Construction of Aggregation-Induced Emission (AIE) Fluorophores
A key application of 4-biphenylacetonitrile is in the synthesis of fluorophores that exhibit aggregation-induced emission (AIE). The AIE phenomenon, where non-luminescent molecules become highly emissive upon aggregation, is critical for applications in solid-state lighting, bio-imaging, and chemical sensing. acs.orgrsc.orgresearchgate.net The biphenylacetonitrile moiety, when incorporated into specific molecular designs, contributes to the AIE effect by influencing the molecule's electronic structure and steric interactions in the aggregated state.
A notable example of an AIE fluorophore utilizing this compound is a derivative of tetraphenylethylene (B103901) (TPE), a well-known AIE-active core. researchgate.net In a recently developed TPE derivative, termed TPE-BPAN, the this compound group acts as an electron-withdrawing 'pull' moiety. mdpi.comaimspress.combeilstein-journals.orgresearchgate.net This is strategically combined with electron-donating 'push' groups, such as two dimethylamino substituents, attached to the TPE core. mdpi.comaimspress.combeilstein-journals.org This "push-pull" architecture is a fundamental design principle for tuning the photophysical properties of organic fluorophores. wikipedia.org
The key design principles for TPE-BPAN are:
AIE-active Core: The TPE scaffold serves as the foundation, known for its propensity to exhibit AIE due to the restriction of intramolecular rotations in the aggregated state. acs.org
Push-Pull System: The dimethylamino groups (donors) and the this compound group (acceptor) create an intramolecular charge transfer (ICT) character in the molecule. mdpi.com This ICT interaction is crucial in determining the energy levels and, consequently, the absorption and emission wavelengths of the fluorophore.
Extended π-Conjugation: The biphenyl (B1667301) group in the this compound moiety extends the π-conjugated system of the molecule, which can lead to a red-shift in the emission spectrum, pushing it towards longer wavelengths. mdpi.com
In solution, particularly in good solvents like tetrahydrofuran (B95107) (THF), TPE-BPAN is non-emissive. mdpi.combeilstein-journals.orgwikipedia.org However, upon the addition of a poor solvent like water, the molecules aggregate, leading to a significant enhancement in fluorescence, a characteristic hallmark of AIE. mdpi.combeilstein-journals.org This behavior is attributed to the rigidification of the molecular structure in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative decay channel.
The photophysical properties of TPE-BPAN derivatives are highly sensitive to structural modifications. The strategic placement of donor and acceptor groups on the TPE core is a powerful tool for modulating their optical behavior.
The introduction of the two dimethylamino donor groups and the this compound acceptor moiety induces a significant shift in the emission maximum to longer wavelengths compared to the unsubstituted TPE core. mdpi.com In a THF solution, TPE-BPAN exhibits two main absorption peaks at approximately 339 nm and 444 nm. mdpi.comwikipedia.org While it is non-fluorescent in pure THF, the addition of water (from 70% onwards) triggers a bright fluorescence centered at around 639 nm, demonstrating its AIE behavior. mdpi.combeilstein-journals.orgwikipedia.org
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have provided insights into the electronic transitions. The lowest energy absorption band is characterized as a charge transfer from the donor (dimethylamino groups) to the acceptor (this compound moiety). mdpi.com The efficiency of non-radiative decay channels, which quench fluorescence in solution, can be assessed by calculating Huang-Rhys factors, which are larger when non-radiative pathways are more efficient. wikipedia.org
| Environment | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) | Fluorescence |
|---|---|---|---|
| THF Solution | 339, 444 mdpi.comwikipedia.org | - | Non-emissive mdpi.combeilstein-journals.org |
| THF/Water (30:70 v/v) | Not specified | 639 mdpi.comwikipedia.org | Brightly emissive mdpi.com |
| Solid State (Aggregates) | Not specified | Not specified | Highly emissive aimspress.commdpi.com |
When TPE-BPAN is embedded in a polymer matrix, it also exhibits AIE-like emission, as the rigid polymer environment restricts the intramolecular motions of the fluorophore molecules. mdpi.com The choice of the polymer matrix has a significant impact on the photophysical properties of the embedded AIEgen, particularly its quantum yield (QY).
Research has been conducted on dispersing TPE-BPAN in various methacrylate-based polymer matrices with differing polarities:
Poly(methyl methacrylate) (PMMA)
Poly(cyclohexyl methacrylate) (PCHMA)
Copolymers of methyl methacrylate (B99206) and cyclohexyl methacrylate (P(MMA-co-CHMA)) at different molar ratios (75:25, 50:50, and 25:75). aimspress.combeilstein-journals.orgresearchgate.net
It was observed that the less polar comonomer, cyclohexyl methacrylate (CHMA), enhances the emission of TPE-BPAN. The highest quantum yield, approximately 40%, was measured in the P(MMA-co-CHMA) 75:25 copolymer matrix. aimspress.comwikipedia.orgresearchgate.net A further decrease in the polarity of the polymer matrix led to a lower quantum yield and also compromised the integrity and adhesion of the thin film. mdpi.comaimspress.comresearchgate.net The emission spectra of TPE-BPAN in these matrices also show a dependence on the matrix polarity, with less polar matrices inducing a solvatochromic shift. mdpi.com
| Polymer Matrix | Molar Ratio (MMA:CHMA) | Highest Quantum Yield (QY) | Reference |
|---|---|---|---|
| P(MMA-co-CHMA) | 75:25 | ~40% | aimspress.comwikipedia.orgresearchgate.net |
| PMMA | 100:0 | Lower than P(MMA-co-CHMA) 75:25 | beilstein-journals.org |
| P(MMA-co-CHMA) | 50:50 | Lower than P(MMA-co-CHMA) 75:25 | aimspress.com |
| P(MMA-co-CHMA) | 25:75 | Lower than P(MMA-co-CHMA) 75:25 | aimspress.com |
| PCHMA | 0:100 | Lower than P(MMA-co-CHMA) 75:25 | aimspress.com |
Integration into Supramolecular Chemistry and Advanced Materials
The concept of using well-defined molecular components, or building blocks, for the bottom-up construction of more complex, functional architectures is central to supramolecular chemistry and materials science. nih.gov this compound, with its defined geometry and functional group, is a conceptually ideal candidate for such a building block.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.com The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and the organic linker. acs.orgwikipedia.org
Conceptually, this compound could be utilized as a building block for MOFs in several ways:
As a Precursor to a Linker: The nitrile group can be chemically transformed into a coordinating group, such as a carboxylate or a tetrazole, which are commonly used to bind to metal centers in MOFs. mdpi.com For instance, the nitrile can be hydrolyzed to a carboxylic acid, converting the this compound into a biphenyl-4-acetic acid linker.
As a Functional Moiety within a Linker: this compound can be incorporated into a larger, multitopic linker molecule. In this scenario, the biphenylacetonitrile unit would be appended to a core structure that contains the primary coordinating groups. The nitrile group would then be located within the pores of the resulting MOF, where it could serve as a site for post-synthetic modification or as a specific binding site for guest molecules through hydrogen bonding or other non-covalent interactions. researchgate.net
Direct Coordination of the Nitrile Group: Although less common than carboxylates, nitrile groups can directly coordinate to certain metal centers. researchgate.net This offers a direct route to incorporating the biphenylacetonitrile molecule into a MOF structure. For example, the formation of triazine-based linkers through the trimerization of nitriles has been demonstrated as a viable strategy. beilstein-journals.org
The rigid biphenyl unit of this compound is particularly suitable for constructing robust frameworks, a desirable feature for many MOF applications. nih.govuni-regensburg.de
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net The specific chemical information encoded in the building blocks dictates the final assembled architecture.
This compound possesses features that make it a promising candidate for a building block in supramolecular constructs:
π-π Stacking: The aromatic biphenyl system can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules into well-ordered aggregates, such as fibers, sheets, or vesicles. rsc.org
Hydrogen Bonding: The nitrile group is a known hydrogen bond acceptor. mdpi.comresearchgate.net It can interact with suitable hydrogen bond donors on other molecules, leading to the formation of specific, directional intermolecular connections that guide the self-assembly process.
Dipolar Interactions: The polar nitrile group introduces a dipole moment into the molecule, which can lead to electrostatic interactions that influence the packing of the molecules in the solid state or in aggregates. aimspress.comacs.org
Scaffold for Functionalization: The biphenylacetonitrile framework can be further functionalized with other groups that can drive self-assembly. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases or self-assembled monolayers on surfaces. aimspress.comacs.org
Through these non-covalent interactions, it is conceptually feasible for this compound and its derivatives to self-assemble into various supramolecular architectures. anu.edu.au These organized structures could find applications in areas such as organic electronics, sensing, and the development of "smart" materials where the collective properties of the assembled state are exploited.
Contributions to Medicinal Chemistry Scaffolds
This compound serves as a important starting material, or building block, for the creation of more complex molecules used in medicinal chemistry. nih.govnih.gov Its structure, featuring a reactive nitrile group and a biphenyl moiety, allows for its incorporation into a variety of molecular frameworks that are of interest for drug discovery.
Use in Synthesis of Biologically Relevant Heterocycles
The chemical reactivity of the nitrile group in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net Heterocycles are a dominant feature in a vast majority of biologically active compounds and approved drugs, making their synthesis a central focus of medicinal chemistry. chalcogen.ro
One of the most significant applications of this compound is in the synthesis of tetrazoles. The [3+2] cycloaddition reaction between the nitrile group of this compound and an azide, typically sodium azide, yields a 5-substituted tetrazole. chalcogen.rogoogle.comsioc-journal.cn This transformation is particularly valuable because the tetrazole ring is recognized as a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties in a biological context. researchgate.netbeilstein-journals.org This allows medicinal chemists to replace a carboxylic acid functional group with a tetrazole to improve metabolic stability and other pharmacokinetic properties of a drug candidate. chalcogen.ro A patent for the preparation of 5-substituted tetrazoles explicitly includes biphenylacetonitrile as a suitable starting nitrile. google.com
Furthermore, this compound is a key intermediate in the synthesis of more complex heterocyclic systems, such as diarylpyrimidines. In a notable example, various substituted biphenyl acetonitriles were synthesized and subsequently used to create a series of diarylpyrimidine derivatives. nih.gov These compounds were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The cyanomethyl linker, derived from the acetonitrile (B52724) group, plays a crucial role in positioning the biphenyl moiety within the binding pocket of the reverse transcriptase enzyme. nih.gov
The table below summarizes the use of this compound in creating these biologically relevant heterocycles.
| Starting Material | Reaction Type | Resulting Heterocycle | Biological Significance | Reference(s) |
| This compound | [3+2] Cycloaddition with Azide | 5-(Biphenyl-4-ylmethyl)-1H-tetrazole | Bioisostere of carboxylic acid, used in drug design to improve metabolic stability. | chalcogen.rogoogle.comresearchgate.net |
| This compound Derivatives | Nucleophilic Aromatic Substitution | Diarylpyrimidines | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. | nih.gov |
Derivatization for Pharmacological Investigations
Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is a fundamental strategy in drug discovery. nih.gov this compound and its core structure are subjected to derivatization to explore and optimize their pharmacological activities.
The derivatives of this compound have been investigated for several therapeutic areas, including as anti-inflammatory and antiviral agents. The biphenylacetic acid scaffold, which can be obtained by the hydrolysis of this compound, is a known structural motif in nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into biphenylylacetic acid derivatives has shown that substitutions on the biphenyl rings can significantly influence their anti-inflammatory and analgesic activities. nih.gov
A compelling example of derivatization for pharmacological investigation is the development of the aforementioned diarylpyrimidine-based HIV-1 NNRTIs. nih.gov In this research, the core this compound structure was systematically modified. Different substituents (e.g., methyl, methoxy, fluorine, chlorine) were introduced at various positions on the terminal phenyl ring of the biphenyl group. These new derivatives were then synthesized and evaluated for their ability to inhibit the HIV-1 virus in cell cultures. The study found that electron-withdrawing groups like fluorine and chlorine on the biphenyl ring generally resulted in better antiviral activity than electron-donating groups. nih.gov This systematic derivatization provided crucial structure-activity relationship (SAR) data, guiding the design of more potent inhibitors.
The following table presents examples of derivatives based on the this compound scaffold and their investigated pharmacological activities.
| Core Scaffold | Derivative Structure Example | Pharmacological Investigation | Key Finding | Reference(s) |
| This compound | 4-((4-((4'-fluorobiphenyl-4-yl)methyl)pyrimidin-2-yl)amino)benzonitrile | Anti-HIV-1 Activity (NNRTI) | Exhibited potent activity against wild-type HIV-1 with a high selectivity index. | nih.gov |
| This compound | 4-((4-((4'-chlorobiphenyl-4-yl)methyl)pyrimidin-2-yl)amino)benzonitrile | Anti-HIV-1 Activity (NNRTI) | Showed significant potency against wild-type HIV-1. | nih.gov |
| 3-Biphenylylacetic Acid (related scaffold) | 5-Fluoro-3-biphenylylacetic acid | Anti-inflammatory Activity | Demonstrated the highest anti-inflammatory activity in its series. | nih.gov |
| 3-Biphenylylacetic Acid (related scaffold) | 2-(3-Biphenylyl)propionic acid | Analgesic Activity | Showed the highest analgesic activity in its series. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-biphenylacetonitrile. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework. slideshare.netorganicchemistrydata.org
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal neighboring protons, and the integration of signal areas provides the ratio of protons in each environment. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the acetonitrile (B52724) moiety. msu.edu The chemical shifts of these protons are influenced by their local electronic environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. msu.edu Each unique carbon atom in the this compound molecule will produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. The combination of ¹H and ¹³C NMR data allows for a complete and confident assignment of the molecule's structure. organicchemistrydata.org
Utilization of Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. premierbiosoft.com For this compound, MS provides the exact mass of the molecule, which is a critical piece of data for confirming its identity. libretexts.orgresearchgate.net The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). premierbiosoft.com
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. libretexts.org High-resolution mass spectrometry (HRMS) can provide the mass with high precision, allowing for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. libretexts.org The molecule may break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule, further corroborating the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comnih.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and structural analysis of this compound. americanpharmaceuticalreview.commdpi.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. spectroscopyonline.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-H stretches of the aromatic rings, and C-C stretching vibrations within the biphenyl system. msu.edu
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. libretexts.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nih.gov The Raman spectrum of this compound would also show signals corresponding to its various vibrational modes, often providing complementary information to the IR spectrum. renishaw.com For instance, the symmetric vibrations of the biphenyl rings might be more prominent in the Raman spectrum. Together, IR and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule. libretexts.orgrenishaw.com
Advanced Fluorescence Spectroscopy in Photophysical Studies
Advanced fluorescence spectroscopy techniques are crucial for investigating the photophysical properties of this compound, particularly its behavior in aggregated states and its interactions with other materials.
Aggregation-Induced Emission Quantification and Analysis
Some molecules, including derivatives of this compound, exhibit a phenomenon known as aggregation-induced emission (AIE). rug.nlresearchgate.net In dilute solutions, these molecules may be weakly fluorescent, but their emission intensity increases significantly upon aggregation. preprints.orgresearchgate.net This property is of great interest for applications in sensors, imaging, and light-emitting devices. sigmaaldrich.com
Fluorescence spectroscopy is used to quantify and analyze the AIE effect. By measuring the fluorescence quantum yield of this compound derivatives in different solvent mixtures (e.g., a good solvent mixed with a poor solvent to induce aggregation), the enhancement of emission upon aggregate formation can be determined. rug.nlpreprints.org The spectral shifts (changes in the emission wavelength) upon aggregation also provide insights into the nature of the intermolecular interactions in the aggregated state.
A study on a tetraphenylethylene (B103901) (TPE) fluorophore functionalized with a this compound moiety (TPE-BPAN) demonstrated its AIE characteristics. rug.nlpreprints.orgresearchgate.net In a good solvent like tetrahydrofuran (B95107) (THF), the compound was non-emissive. However, upon the addition of water, a non-solvent, significant fluorescence was observed, confirming its AIE behavior. preprints.orgresearchgate.net
Adsorption Orientation Studies on Nanomaterials
The interaction of this compound with nanomaterials is a key area of research, with implications for the development of new functional materials and devices. cetjournal.it Fluorescence spectroscopy, along with other surface-sensitive techniques, can be used to study the adsorption and orientation of molecules on nanomaterial surfaces. nih.govresearchgate.netmdpi.com
Changes in the fluorescence properties (intensity, lifetime, and polarization) of this compound upon adsorption to a nanomaterial can provide information about the binding process and the local environment of the adsorbed molecule. mdpi.com For instance, quenching or enhancement of fluorescence can indicate the proximity to the nanomaterial surface.
Tip-enhanced Raman spectroscopy (TERS), a technique that combines scanning probe microscopy with Raman spectroscopy, has been used to study the adsorption orientation of similar molecules, like 4,4'-bipyridine, on gold surfaces. elsevierpure.com This high-resolution technique can provide detailed information about the molecular orientation and the specific bonds involved in the surface interaction.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. oup.com.auijnrd.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. oup.com.au
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. tricliniclabs.comnih.gov By selecting an appropriate stationary phase (column) and mobile phase (solvent system), HPLC can effectively separate the target compound from any impurities. nih.gov The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram. Diode-array detectors (DAD) can be coupled with HPLC to provide UV-Vis spectra of the separated components, aiding in their identification. nih.gov
Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be employed, potentially after derivatization to increase volatility. tricliniclabs.com Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to get a preliminary assessment of purity. ijnrd.org For complex separations, two-dimensional liquid chromatography (2D-LC) can be utilized to enhance resolution and peak purity analysis. chromatographyonline.com
Computational Chemistry and Theoretical Investigations of 4 Biphenylacetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysics
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems. mdpi.com This theory is predicated on the principle that the properties of a multi-electron system can be determined through functionals of the spatially dependent electron density. mdpi.com DFT calculations have been instrumental in understanding the electronic and photophysical properties of molecules containing the 4-biphenylacetonitrile moiety.
In a notable study, a novel fluorophore with a tetraphenylethylene (B103901) (TPE) core, functionalized with two dimethylamino donor groups and a this compound acceptor moiety (TPE-BPAN), was investigated. acs.org DFT calculations were employed to rationalize the observed photophysical behavior of this compound. acs.orgacs.org The theoretical investigations, in principle, can clarify the origin of phenomena such as aggregation-induced emission and the role of the molecular environment in modulating photophysical properties. acs.org
Rationalization of Aggregation-Induced Emission Mechanisms
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in dilute solutions become highly luminescent in the aggregated state. bohrium.com Computational methods, particularly DFT, are pivotal in explaining the mechanisms behind AIE. For the TPE-BPAN fluorophore, which incorporates the this compound unit, DFT calculations have been successfully used to rationalize its characteristic AIE behavior observed both in solution and in the solid state. acs.orgacs.org
The underlying principle of AIE in many systems is the restriction of intramolecular motions (RIM) in the aggregated state. In solution, molecules can undergo various vibrational and rotational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated or solid state, these motions are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to strong emission. DFT calculations can model the potential energy surfaces of the molecule in its ground and excited states, demonstrating how rotational freedom in solution leads to non-emissive decay pathways, while a rigidified conformation in the aggregate state favors fluorescence. acs.org For instance, in AIE-active pyrrolo[3,2-b]pyrrole (B15495793) derivatives, DFT calculations have shown that spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can weaken the twisted intramolecular charge transfer (TICT) effect, which is often a non-radiative decay channel, thereby promoting emission in the aggregated state. bohrium.com
Conformational Analysis and Molecular Dynamics Simulations
The biological and material properties of biphenyl (B1667301) derivatives are significantly influenced by their conformational flexibility, primarily the rotation around the bond connecting the two phenyl rings. acs.org Computational conformational searches and molecular dynamics (MD) simulations are essential tools to explore the potential energy surface and dynamic behavior of these molecules. acs.orgnih.gov
For the parent compound, biphenyl, MD simulations have been used to study its structure as a function of temperature, revealing details about phase transitions associated with the ordering of torsional angles between the phenyl rings. tandfonline.com Such studies indicate that even in a crystalline state, molecules can adopt different conformations, for instance, some with low torsional angles and others with higher ones, to minimize the system's free energy. tandfonline.com
In the context of this compound, the torsional angle between the two phenyl rings is the most critical conformational variable. While specific MD simulation data for isolated this compound is not detailed in the provided results, extensive computational studies on chlorinated biphenyls (PCBs) have demonstrated the utility of conformational searches followed by MD simulations to understand their structure-activity relationships. acs.orgnih.gov These simulations, often performed in a vacuum or with explicit solvent models, help identify the most stable conformers and the energy barriers between them. acs.orgnih.gov The insights gained from these studies on substituted biphenyls are directly applicable to understanding the conformational landscape of this compound, which dictates how it interacts with its environment and other molecules, a key factor in its photophysical properties and material applications. acs.orgfrontiersin.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. tandfonline.comnih.gov It provides a framework for calculating excitation energies, which correspond to absorption and emission spectra. tandfonline.com
In the study of the TPE-BPAN fluorophore containing the this compound group, TD-DFT calculations were performed to compute the absorption and emission energies. chinesechemsoc.org These calculations can be carried out for the molecule in the gas phase as well as in different solvent environments to model solvatochromic effects. chinesechemsoc.org For TPE-BPAN, the computed absorption and emission energies were compared with experimental values, with different functionals being tested to find the best agreement. chinesechemsoc.org For example, the PBE0 hybrid functional was found to provide a description closest to the experimental absorption value in THF. chinesechemsoc.org Such studies are crucial for understanding and predicting the optical properties of new materials. acs.org
The table below presents the computed and experimental absorption and emission energies for the TPE-BPAN fluorophore in different environments, illustrating the application of TD-DFT in characterizing excited state properties.
| Environment | Method | Computed Absorption Energy (eV) | Experimental Absorption Energy (eV) | Computed Emission Energy (eV) | Experimental Emission Energy (eV) |
| Gas Phase | TD-DFT/PBE0 | 2.13 | - | 1.63 | - |
| THF | TD-DFT/PBE0 | 2.28 | 2.79, 2.16 | 1.69 | - |
| Water | TD-DFT/PBE0 | 2.30 | - | 1.70 | 1.94 |
| Data derived from a study on a TPE-BPAN fluorophore. chinesechemsoc.org |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways, intermediates, and transition states. masterorganicchemistry.comnih.gov This is achieved by mapping the potential energy surface of a reaction, where reactants and products correspond to local minima and transition states are first-order saddle points.
For reactions involving the this compound scaffold, two primary reactive sites are the biphenyl ring system and the nitrile group. Computational studies on related systems provide a framework for understanding the potential reactivity of this compound.
For instance, the C-H functionalization of biphenyl derivatives has been studied using DFT calculations. chinesechemsoc.org These studies can elucidate the role of ligands and additives in controlling the reactivity and selectivity of such reactions by modeling the entire catalytic cycle, including the C-H activation step, which is often the rate-determining step. chinesechemsoc.org The calculations can compare different proposed mechanisms and identify the most energetically favorable pathway. chinesechemsoc.org
Similarly, the reactivity of the nitrile group has been a subject of computational investigation. DFT calculations have been used to study the addition of Grignard reagents to aromatic nitriles, catalyzed by zinc chloride. By calculating the energies of intermediates and transition states, researchers can propose plausible reaction mechanisms and explain the catalytic effect. For example, calculations can show how the catalyst facilitates the nucleophilic attack on the nitrile carbon by lowering the activation energy of the transition state.
While specific quantum chemical modeling of the reaction pathways and transition states for this compound itself is not extensively detailed in the provided search results, the methodologies applied to the broader classes of biphenyls and aromatic nitriles are directly transferable. chinesechemsoc.org Such computational studies are crucial for the rational design of new synthetic methodologies and for understanding the fundamental reactivity of this class of compounds.
Future Directions and Emerging Research Avenues for 4 Biphenylacetonitrile
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of aryl nitriles, including 4-biphenylacetonitrile, has traditionally relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. However, these methods often require harsh conditions and stoichiometric amounts of toxic reagents like copper cyanide. nih.gov Modern research focuses on developing more efficient, general, and milder catalytic systems, primarily centered around transition metals like palladium and nickel. rsc.org
A significant area of development is the palladium-catalyzed cyanation of aryl halides . These cross-coupling reactions offer a more functional group tolerant and milder alternative to traditional methods. nih.govrsc.org A major challenge in this area has been the deactivation of the palladium catalyst by cyanide ions. nih.gov To overcome this, researchers have explored various strategies, including the use of less toxic and more stable cyanide sources. One prominent example is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and inexpensive cyanide source. acs.orgrsc.org This method, combined with suitable ligands like tris(2-morpholinophenyl)phosphine, allows for the smooth cyanation of aryl bromides under mild conditions. rsc.org
Another approach involves using heterogeneous catalysts, such as palladium on carbon (Pd/C), which simplifies the reaction setup and reduces palladium contamination in the final product. acs.orgorganic-chemistry.org These Pd/C systems have proven effective for the cyanation of various aryl bromides and active aryl chlorides, demonstrating their practical utility for larger-scale synthesis. organic-chemistry.org To counter catalyst poisoning, additives like zinc formate (B1220265) dihydrate can be used to reactivate the palladium catalyst. organic-chemistry.org
Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative. mdpi.com Recent innovations include photochemically-enabled nickel catalysis, which uses visible light to promote the cyanation of aryl halides with 1,4-dicyanobenzene as the cyanating agent under mild conditions, avoiding the need for an external photosensitizer. organic-chemistry.org Other novel nickel-based systems utilize acetonitrile (B52724) as the cyanide source through a C-CN bond cleavage mechanism, assisted by organosilicon compounds that act as reductants. nih.govrsc.org These methods expand the toolkit for synthesizing this compound from readily available precursors like 4-bromobiphenyl (B57062) or other 4-halobiphenyls. google.comorgsyn.org
| Catalyst System | Precursor Example | Cyanide Source | Key Features |
| Palladium-based | |||
| Pd/Ligand | (Hetero)aryl halides | K₄[Fe(CN)₆]·3H₂O | Non-toxic cyanide source, applicable to aryl chlorides at low catalyst loadings. nih.gov |
| Pd/C | Aryl bromides | Zn(CN)₂ | Heterogeneous catalysis, simplified conditions, scalable. organic-chemistry.org |
| Pd/tris(2-morpholinophenyl)phosphine | Aryl/heteroaryl bromides | K₄[Fe(CN)₆] | Mild conditions, good to excellent yields. rsc.org |
| Nickel-based | |||
| NiI₂/dtbbpy (Photochemical) | Aryl halides | 1,4-Dicyanobenzene | Visible-light promoted, no external photosensitizer, mild conditions. organic-chemistry.org |
| Ni(MeCN)₆₂/Ligand | Aryl halides/triflates | Acetonitrile | Non-toxic cyano source via C-CN bond cleavage, uses organosilicon reductant. nih.govrsc.org |
| NiCl₂/Ligand | Aryl halides | Cyanogen bromide | Reductive cyanation, broad substrate scope, scalable. mdpi.com |
Development of Advanced Functional Materials Based on this compound
The unique biphenyl (B1667301) structure combined with the reactive nitrile group makes this compound an attractive building block for advanced functional materials. A key area of emerging research is its incorporation into molecules exhibiting aggregation-induced emission (AIE). AIE fluorophores are compounds that are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. mdpi.com
A notable example is a novel AIE fluorophore, abbreviated as TPE-BPAN , which was synthesized by functionalizing a tetraphenylethylene (B103901) (TPE) core. mdpi.com The synthesis involved a Knoevenagel-type condensation between a TPE-aldehyde derivative and this compound. In this resulting molecule, the this compound moiety acts as an electron-accepting "pull" group, which, in conjunction with dimethylamino "push" groups on the TPE core, creates a donor-acceptor structure. mdpi.com
This TPE-BPAN material demonstrates classic AIE characteristics. In a good solvent like tetrahydrofuran (B95107) (THF), it shows no emission. However, upon the addition of water (a poor solvent), causing the molecules to aggregate, a bright fluorescence appears, centered at a wavelength of 639 nm. mdpi.com The material also exhibits high thermal stability, withstanding temperatures up to 300 °C. The development of such materials opens doors for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state emission is crucial. mdpi.com
| Material | Precursor | Synthetic Route | Key Property | Potential Application |
| TPE-BPAN | This compound, TPE-CHO | Knoevenagel Condensation | Aggregation-Induced Emission (AIE) | OLEDs, Sensors, Bio-imaging mdpi.com |
Interdisciplinary Applications in Photophysics and Supramolecular Chemistry
The integration of this compound into larger molecular architectures is leading to fascinating applications at the intersection of photophysics and supramolecular chemistry. The study of the TPE-BPAN fluorophore is a prime example of this synergy. mdpi.com
Photophysics: The photophysical properties of TPE-BPAN are directly linked to its structure, where the this compound unit plays a critical role as the electron acceptor. mdpi.com In dilute solutions, the molecule can undergo low-frequency rotational motions, which provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. This is a common characteristic of many TPE derivatives. mdpi.com
Supramolecular Chemistry: The phenomenon of aggregation-induced emission is fundamentally a supramolecular event. When TPE-BPAN molecules are forced to aggregate in a water/THF mixture, the intramolecular rotations that quench fluorescence in solution are restricted. This "Restriction of Intramolecular Motion" (RIM) is a hallmark of AIE systems. The physical constraint imposed by the aggregate state blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong fluorescence. mdpi.com The formation of these emissive aggregates is a self-assembly process driven by intermolecular forces, placing it firmly in the realm of supramolecular chemistry.
The exploration of how different environments, such as various polymer matrices, affect the photophysical properties of TPE-BPAN further highlights this interdisciplinary connection. Embedding the fluorophore into polymers like poly(methylmethacrylate) (B3431434) (PMMA) and poly(cyclohexyl methacrylate) (PCHMA) allows for the tuning of its emission properties based on the polarity and rigidity of the surrounding medium. mdpi.com This research into host-guest systems, where this compound-derived fluorophores are the guests, paves the way for creating smart materials whose optical properties can be controlled by external stimuli, a key goal in both materials science and supramolecular chemistry.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing high-purity 4-Biphenylacetonitrile, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 4-biphenylmethyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours yields crude product . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or byproducts like biphenyl derivatives .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Work in a fume hood with proper ventilation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Storage conditions: airtight container, desiccated at 2–8°C to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Confirm nitrile group presence via C≡N stretch (~2220 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- NMR : ¹H NMR in CDCl₃ should show aromatic protons (δ 7.2–7.8 ppm, multiplet) and methylene protons adjacent to the nitrile (δ 3.8–4.2 ppm, singlet). ¹³C NMR detects the nitrile carbon (~118 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peak (m/z ≈ 193.25) .
Advanced Research Questions
Q. How can this compound’s adsorption orientation on α-cyclodextrin colloids be experimentally determined?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular dynamics simulations to model host-guest interactions. X-ray crystallography of co-crystals with α-cyclodextrin can reveal spatial orientation of the biphenyl moiety within the hydrophobic cavity .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from catalyst choice (e.g., Pd(PPh₃)₄ vs. NiCl₂) or solvent polarity. Systematically test variables:
- Catalyst loading (1–5 mol%).
- Solvent effects (toluene vs. DMF).
- Temperature (room temp vs. reflux).
- Use in situ FT-IR or GC-MS to monitor reaction progress. Compare yields and byproduct profiles across conditions .
Q. How does this compound function as a precursor in synthesizing Felbinac, and what are critical intermediates?
- Methodological Answer : Hydrolysis of the nitrile group to a carboxylic acid (using H₂SO₄/H₂O under reflux) yields 4-biphenylacetic acid, a Felbinac precursor. Intermediate characterization:
- Monitor reaction via TLC (silica gel, ethyl acetate/hexane).
- Confirm acid formation via IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR loss of nitrile-adjacent methylene signal .
Q. What analytical approaches quantify this compound degradation products under oxidative conditions?
- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze degradation using:
- HPLC-DAD : Track biphenyl derivatives (retention time shifts).
- LC-MS/MS : Identify hydroxylated or nitrile-oxidized products (e.g., biphenylacetic acid).
- EPR Spectroscopy : Detect free radical intermediates (e.g., aryl radicals) .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s melting point (88–92°C)?
- Methodological Answer : Variability may stem from residual solvents or polymorphic forms. Standardize purification:
- Recrystallize from ethanol/water (3:1 v/v).
- Perform differential scanning calorimetry (DSC) to confirm polymorph purity.
- Report detailed crystallization conditions (cooling rate, solvent volume) .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
